4-Chloro-2-[6-(4-chloro-1,3-dioxoisoindol-2-yl)pyridin-2-yl]isoindole-1,3-dione
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Overview
Description
4-Chloro-2-[6-(4-chloro-1,3-dioxoisoindol-2-yl)pyridin-2-yl]isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by its unique structure, which includes two isoindole-1,3-dione moieties connected through a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[6-(4-chloro-1,3-dioxoisoindol-2-yl)pyridin-2-yl]isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isoindole-1,3-dione Moiety: This can be achieved through the reaction of phthalic anhydride with ammonia or primary amines under controlled conditions.
Coupling with Pyridine Derivatives: The final step involves coupling the chlorinated isoindole-1,3-dione with a pyridine derivative, often facilitated by a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[6-(4-chloro-1,3-dioxoisoindol-2-yl)pyridin-2-yl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted isoindole derivatives with various functional groups.
Scientific Research Applications
4-Chloro-2-[6-(4-chloro-1,3-dioxoisoindol-2-yl)pyridin-2-yl]isoindole-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-[6-(4-chloro-1,3-dioxoisoindol-2-yl)pyridin-2-yl]isoindole-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-[3-(4-chloro-1,3-dioxoisoindol-2-yl)phenyl]isoindole-1,3-dione
- 3-Chloro-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide
Uniqueness
4-Chloro-2-[6-(4-chloro-1,3-dioxoisoindol-2-yl)pyridin-2-yl]isoindole-1,3-dione is unique due to its dual isoindole-1,3-dione structure connected through a pyridine ring. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-chloro-2-[6-(4-chloro-1,3-dioxoisoindol-2-yl)pyridin-2-yl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H9Cl2N3O4/c22-12-6-1-4-10-16(12)20(29)25(18(10)27)14-8-3-9-15(24-14)26-19(28)11-5-2-7-13(23)17(11)21(26)30/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMKDPCCBQQODX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)N(C2=O)C3=NC(=CC=C3)N4C(=O)C5=C(C4=O)C(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H9Cl2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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